2,3',4,5-Tetrabromodiphenyl ether
Overview
Description
2,3’,4,5-Tetrabromodiphenyl ether (PBDE-47) is a member of the polybrominated diphenyl ether (PBDE) class. PBDEs are halogenated compounds that have emerged as major environmental pollutants. PBDE-47 is one of the most prominent congeners detected in the environment, animal tissues, and human samples. It is commonly used as a brominated flame retardant in various consumer products .
Physical and Chemical Properties Analysis
Scientific Research Applications
Metabolite Identification and Analysis
Identification of Hydroxylated Metabolites : Research on 2,2',4,4'-tetrabromodiphenyl ether (a close variant of 2,3',4,5-tetrabromodiphenyl ether) exposed to rats has led to the identification of various hydroxylated metabolites. These metabolites, including hydroxylated tetrabrominated and tribrominated diphenyl ethers, were structurally identified using gas chromatography-mass spectrometry (GC-MS) (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
In Vitro Metabolism Studies : Studies have also examined the in vitro oxidative metabolism of compounds like 2,2',4,4'-tetrabromodiphenyl ether by liver microsomes from various animals. These studies help in understanding the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of these compounds (Zheng et al., 2015; Zheng et al., 2016).
Environmental Impact and Remediation
Environmental Persistence and Toxicity : Tetrabromodiphenyl ethers are known for their significant persistence, toxicity, and bioaccumulation in the environment. Studies have focused on the degradation of these compounds, exploring methods like the synergistic effect of ball-milled Al particles with vitamin B12 on the degradation in liquid systems (Yang et al., 2018).
Biodegradation by Microorganisms : The biodegradation potential of tetrabromodiphenyl ethers by microorganisms such as Achromobacter xylosoxidans has been investigated. This research is crucial for developing bioremediation strategies for contaminated environments (Wang et al., 2019).
Molecular and Structural Studies
Molecular Orbital Studies : Research has been conducted to understand the conformational properties of PBDEs (Polybrominated Diphenyl Ethers) using quantum chemical methods. This is important for assessing their environmental fate and risk (Hu et al., 2005).
Vibrational Spectroscopy and DFT Studies : Vibrational spectroscopic investigation and density functional theory (DFT) studies have been performed on 2,2',4,4'-tetrabromodiphenyl ether to analyze its structure and properties (Qiu et al., 2010).
Photocatalytic Degradation
- Photocatalytic Degradation Studies : Research on the photocatalytic degradation of tetrabromodiphenyl ethers over catalysts like Ag/TiO2 has been conducted. These studies explore the mechanisms of degradation and potential applications in environmental remediation (Lei et al., 2016).
Synthesis and Characterization
- Synthesis of PBDEs : The synthesis and characterization of various PBDE congeners, including tetrabromodiphenyl ethers, have been documented. This research provides valuable information on the physicochemical properties of these compounds (Marsh et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1,2,4-tribromo-5-(3-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGWSONVLGXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879888 | |
Record name | BDE-67 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-37-1 | |
Record name | 2,3',4,5-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-67 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,5-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J226H441K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 2,3',4,5'-tetrabromodiphenyl ether in the environment?
A: 2,3',4,5'-Tetrabromodiphenyl ether can originate from both natural and anthropogenic sources. While some marine organisms naturally produce this compound , it is also found as a metabolite of anthropogenic PBDEs. These anthropogenic PBDEs were widely used as flame retardants and have leached into the environment.
Q2: How do aquatic plants contribute to the presence of 2,3',4,5'-tetrabromodiphenyl ether and related compounds in the environment?
A: Research indicates that various aquatic plant species, including green, brown, and red algae, can produce and accumulate significant levels of 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether (2'-OH-BDE68) and its methoxylated counterpart, 2'-methoxy-2,3',4,5'-tetrabromodiphenyl ether (2'-MeO-BDE68) . These compounds can then enter the food web as organisms consume these plants, potentially leading to biomagnification at higher trophic levels.
Q3: Can 2'-OH-BDE68 be broken down by sunlight? What are the implications of this degradation?
A: Yes, 2'-OH-BDE68 can undergo both direct photolysis and photooxidation when exposed to sunlight . Interestingly, direct photolysis can lead to the formation of 1,3,8-tribromodibenzo-p-dioxin, a concerning compound. Both direct and indirect photodegradation pathways can generate dihydroxylated polybromodiphenyl ethers, with 2',5'-HO-2,3',4-tribromodiphenyl ether being a major product. These degradation processes highlight the complexity of environmental transformations of these compounds and the potential for the formation of more toxic byproducts.
Q4: Do natural and anthropogenic PBDEs exhibit different accumulation patterns in marine organisms?
A: Research on tiger sharks suggests that natural halogenated bipyrroles (HBPs) accumulate in the liver in a size (age)-dependent manner . Interestingly, methoxylated tetrabromodiphenyl ethers (MeO-tetraBDEs) show species-specific biomagnification potentials. These findings highlight the differences in accumulation and biomagnification potential between various PBDEs and related compounds in marine organisms.
Q5: What novel dimethoxylated polybrominated biphenyl has been identified in marine mammals, and what is its significance?
A: Scientists have identified 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl (2,2'-diMeO-BB80) in marine mammals like Striped dolphins, Bottlenose dolphins, Minke whales, and Baird's beaked whales . This compound is structurally similar to the naturally occurring 3,3',5,5'-tetrabromo-2,2'-biphenyldiol (2,2'-diOH-BB80), suggesting a natural origin for 2,2'-diMeO-BB80 as well. The discovery of this novel compound emphasizes the need for further research to fully understand the diversity and potential impacts of naturally produced brominated compounds in marine ecosystems.
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